Thalidomide-O-PEG2-OH

PROTAC molecular weight ligand-linker conjugate

Thalidomide-O-PEG2-OH (CAS 2581818-54-2) is a synthetic, heterobifunctional E3 ligase ligand–linker conjugate that integrates a thalidomide-based cereblon (CRBN) binding domain with a terminal-hydroxyl diethylene glycol (PEG2) spacer. Its molecular formula is C₁₇H₁₈N₂O₇ (MW 362.33 g/mol), with the glutarimide moiety of the thalidomide pharmacophore serving as the CRBN recognition element (Kd ~250 nM for the parent thalidomide–CRBN interaction).

Molecular Formula C17H18N2O7
Molecular Weight 362.3 g/mol
Cat. No. B14773240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG2-OH
Molecular FormulaC17H18N2O7
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCO
InChIInChI=1S/C17H18N2O7/c20-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)19(16(10)23)11-4-5-13(21)18-15(11)22/h1-3,11,20H,4-9H2,(H,18,21,22)
InChIKeyQFRYKNZKNAIRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-PEG2-OH: Core Identity, Chemical Class, and Procurement-Relevant Characteristics


Thalidomide-O-PEG2-OH (CAS 2581818-54-2) is a synthetic, heterobifunctional E3 ligase ligand–linker conjugate that integrates a thalidomide-based cereblon (CRBN) binding domain with a terminal-hydroxyl diethylene glycol (PEG2) spacer . Its molecular formula is C₁₇H₁₈N₂O₇ (MW 362.33 g/mol), with the glutarimide moiety of the thalidomide pharmacophore serving as the CRBN recognition element (Kd ~250 nM for the parent thalidomide–CRBN interaction) . The PEG2 chain is appended at the 4-position of the phthalimide ring via an ether linkage, providing a flexible, hydrophilic tether that terminates in a free primary hydroxyl group (–OH)—a neutral, uncharged handle positioned for downstream derivatization. The compound is offered commercially at ≥95% purity (HPLC-confirmed at 95–98%) and is primarily employed as a modular building block in the assembly of proteolysis-targeting chimeras (PROTACs) and other CRBN-recruiting heterobifunctional degraders [1].

Why Thalidomide-O-PEG2-OH Cannot Be Freely Substituted by Other Thalidomide–PEG2 Conjugates in PROTAC Assembly


Although multiple thalidomide–PEG2 constructs share an identical CRBN-binding core and a two-unit PEG spacer, the terminal functional group dictates the available conjugation chemistry, which in turn controls the regiochemistry, bond stability, and overall physicochemical profile of the final heterobifunctional degrader [1]. Thalidomide-O-PEG2-OH presents a terminal hydroxyl (–OH) that is selectively esterifiable with carboxylic acid-bearing target-protein ligands; in contrast, the COOH-terminated analog (Thalidomide-O-PEG2-COOH, MW 434.4) preferentially forms amides with amines, the propargyl analog (Thalidomide-O-PEG2-propargyl, MW 400.4) requires a CuAAC click partner, and the NHS ester variant (MW 531.5) is pre-activated for amine conjugation but carries a significantly higher molecular mass [2]. These divergent reactivities mean that the choice of terminal group imposes constraints on the synthetic route, the linker–ligand junction stability, and the final PROTAC molecular weight—factors that directly affect ternary complex formation efficiency, cell permeability, and degradation potency. Consequently, casual interchange among these analogs without accounting for the chemistry of the terminal handle can lead to failed conjugations, hydrolytically labile linkages, or suboptimal degrader pharmacokinetics .

Quantitative Differential Evidence for Thalidomide-O-PEG2-OH Versus Its Closest Analogs


Molecular Weight Reduction of 16.6% vs. Thalidomide-O-PEG2-COOH Lowers Final PROTAC Mass Burden

Thalidomide-O-PEG2-OH possesses a molecular weight of 362.33 g/mol (C₁₇H₁₈N₂O₇), which is 72.07 g/mol lower than the corresponding carboxylic acid analog Thalidomide-O-PEG2-COOH (MW 434.40 g/mol; C₂₀H₂₂N₂O₉) [1]. This represents a 16.6% reduction in the ligand–linker module mass. In a PROTAC context, where the total degrader molecular weight routinely exceeds 700–900 Da, every reduction of ~72 Da at the E3-ligand–linker stage translates into a lower final MW that may improve passive permeability and reduce the risk of exceeding the Rule-of-Five chemical space—a critical consideration for oral bioavailability .

PROTAC molecular weight ligand-linker conjugate drug-likeness

Terminal Hydroxyl (–OH) Enables Esterification-Based Conjugation: Orthogonal Reactivity vs. Amine- and Alkyne-Terminated Analogs

Thalidomide-O-PEG2-OH terminates in a neutral primary hydroxyl group (–OH) that is selectively esterifiable with carboxylic acid-containing target-protein ligands under mild carbodiimide-mediated conditions (e.g., DCC/DMAP or EDC·HCl) to form ester linkages . By contrast, Thalidomide-O-PEG2-COOH (terminal –COOH) preferentially forms stable amide bonds with amines, Thalidomide-O-PEG2-propargyl (terminal alkyne) requires a Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) partner, and Thalidomide-O-PEG2-NHS ester is pre-activated for direct amine conjugation but carries a substantially higher molecular weight (531.47 g/mol) . The hydroxyl terminus therefore provides an orthogonal, non-ionic conjugation route that is particularly valuable when the target ligand lacks an amine handle or when the presence of copper catalysts (required for CuAAC) is incompatible with sensitive functional groups on the target ligand.

conjugation chemistry esterification orthogonal reactivity PROTAC linker

PEG2 Contour Length of ~7–14 Å Matches Compact Ternary Complex Geometries Validated in AURKA Degrader Studies

The PEG2 diethylene glycol spacer in Thalidomide-O-PEG2-OH provides a contour length of approximately 7–14 Å (2 × ~3.5 Å per ethylene glycol unit, with conformational flexibility modulating the end-to-end distance) . This compact spacing is consistent with the geometry required for productive ternary complex formation in systems where the CRBN-binding site and the target protein's ligand-binding pocket are in relatively close proximity. A published structure–activity relationship study of MK-5108-derived thalidomide PROTACs targeting AURKA demonstrated that a degrader employing a linker as short as 2 PEG units attached at the 5-position of thalidomide achieved potent AURKA degradation (DC₅₀,₂₄ₕ = 3.9 nM; Dₘₐₓ,₂₄ₕ = 89%) [1]. In contrast, longer PEG4 or PEG5 linkers (~14–28 Å) may introduce excessive conformational freedom that can reduce the effective molarity of the ternary complex for certain protein pairs .

PROTAC linker length ternary complex AURKA degradation PEG2 spacer

HPLC Purity of 95–98% Ensures Reproducible Conjugation Stoichiometry Comparable to Leading Commercial Analogs

A manufacturer-issued Certificate of Analysis for Thalidomide-O-PEG2-OH (Lot GMSL-1341) reports HPLC purity in the range of 95–98%, with identity confirmed by ¹H NMR and mass spectrometry [1]. This purity specification is directly comparable to the ≥95% standard routinely cited for Thalidomide-O-PEG2-azide, Thalidomide-O-PEG2-propargyl, and Thalidomide-PEG2-NH2 hydrochloride across multiple commercial suppliers . The narrow 95–98% range supports precise stoichiometric control during conjugation, as impurities <5% are unlikely to significantly perturb reaction yields or generate problematic side products in the subsequent PROTAC assembly step.

purity specification HPLC quality control PROTAC synthesis

PEG2 Hydration Shell Enhances Aqueous Compatibility vs. Non-PEGylated Thalidomide (Class-Level Inference)

Parent thalidomide (CAS 50-35-1) exhibits a measured aqueous solubility of <0.1 g/100 mL and DMSO solubility of 48 mg/mL (185.87 mM at 25 °C) [1]. The incorporation of a PEG2 diethylene glycol spacer into Thalidomide-O-PEG2-OH introduces two additional ether oxygen hydrogen-bond acceptors, which are expected to increase the compound's hydration-shell capacity and aqueous dispersibility relative to the non-PEGylated parent . While direct quantitative aqueous solubility data for Thalidomide-O-PEG2-OH are not publicly available at the time of this analysis, the well-established correlation between PEG chain length and aqueous solubility improvement in PROTAC building blocks supports a class-level expectation of enhanced solubility. A structurally related thalidomide–PEG2–NH₂ hydrochloride salt has been reported with DMSO solubility of 125 mg/mL (314.22 mM), far exceeding the parent thalidomide value [2].

aqueous solubility PEGylation hydration shell PROTAC formulation

High-Value Research and Industrial Application Scenarios for Thalidomide-O-PEG2-OH


Assembly of Ester-Linked PROTACs When the Target-Protein Ligand Carries a Carboxylic Acid Handle

Thalidomide-O-PEG2-OH is the preferred building block when the target-protein ligand (warhead) presents a free carboxylic acid rather than an amine. The terminal hydroxyl can be directly esterified to the ligand's –COOH group using standard carbodiimide coupling (e.g., EDC/DMAP), forming a degradable ester bond. This avoids the need to introduce a spacer amine onto the target ligand—an extra synthetic step that can alter binding affinity—and is orthogonal to the amide-forming chemistry used with COOH-terminated linker modules. The resulting ester linkage may also be cleavable by intracellular esterases, potentially enabling traceless release strategies .

Compact PROTAC Design for Target Proteins with Proximal CRBN Docking Geometries

For target proteins whose ligand-binding pockets are structurally predicted (or experimentally determined) to be in close spatial proximity to the CRBN surface, the PEG2 spacer provides a minimal linker length (~7–14 Å contour length) that minimizes entropic penalty while preserving sufficient flexibility for ternary complex formation. This design principle was validated in a study where a PROTAC incorporating a 2-PEG-unit linker and a thalidomide E3 ligand achieved DC₅₀ of 3.9 nM against AURKA . Thalidomide-O-PEG2-OH offers this compact PEG2 architecture with a neutral terminal handle, making it suitable for incorporation into low-molecular-weight degrader candidates where every angstrom of linker length is critical.

Copper-Free Conjugation Workflows for Ligands Sensitive to Cu(I) Catalysis

Thalidomide-O-PEG2-OH eliminates the requirement for copper-catalyzed click chemistry (CuAAC) that is mandatory when using the propargyl-terminated analog Thalidomide-O-PEG2-propargyl. Copper(I) catalysts can degrade or non-specifically bind to certain ligand chemotypes (e.g., thiol-containing peptides, metal-chelating pharmacophores), introducing impurities and lowering conjugation yields. The hydroxyl-to-ester conjugation route is entirely metal-free, relying only on carbodiimide activation, which broadens the scope of compatible target-protein ligands and simplifies purification .

Quote Request

Request a Quote for Thalidomide-O-PEG2-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.